Product packaging for 7-bromo-1-methyl-1H-indazol-3-amine(Cat. No.:CAS No. 1626335-95-2)

7-bromo-1-methyl-1H-indazol-3-amine

Cat. No.: B3244581
CAS No.: 1626335-95-2
M. Wt: 226.07 g/mol
InChI Key: FKHIGEZZBUSMGL-UHFFFAOYSA-N
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Description

Overview of the Indazole Scaffold as a Privileged Heterocyclic Motif in Medicinal Chemistry Research

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged" structure in medicinal chemistry. pharmablock.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. researchgate.netresearchgate.net The unique chemical properties and tautomeric forms of indazole make it a versatile scaffold for the synthesis of diverse molecular architectures. researchgate.netnih.gov

Indazoles are considered important building blocks in the development of new drugs due to their broad spectrum of pharmacological activities. researchgate.netresearchgate.netpnrjournal.com These activities include anti-inflammatory, antimicrobial, anti-HIV, antitumor, and neuroprotective properties, among others. researchgate.netresearchgate.netnih.gov The therapeutic importance of this heterocycle is underscored by the existence of several marketed drugs containing the indazole core, such as the anti-inflammatory agent Benzydamine, the antiemetic Granisetron, and the anticancer drugs Axitinib and Pazopanib. researchgate.netnih.gov

The versatility of the indazole ring allows it to serve as a bioisostere for other aromatic systems like phenol (B47542) and indole, often leading to improved metabolic stability and target affinity. pharmablock.com It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. pharmablock.com This characteristic is particularly relevant in the design of kinase inhibitors, where the indazole scaffold can form key interactions with the hinge region of the enzyme. pharmablock.com Furthermore, the indazole motif is a valuable fragment in fragment-based drug discovery (FBDD) and a successful scaffold in scaffold hopping strategies. pharmablock.com

General Academic Research Context of Substituted Indazol-3-amines

Within the broader class of indazole derivatives, substituted indazol-3-amines have garnered significant attention from the academic research community. The 1H-indazole-3-amine framework is recognized as an effective hinge-binding fragment, a key interaction mode for many kinase inhibitors. nih.gov This has spurred extensive research into the synthesis and biological evaluation of various substituted indazol-3-amine derivatives.

Academic investigations have explored the impact of different substituents at various positions of the indazole ring on the biological activity of these compounds. nih.gov For instance, the introduction of substituted aromatic groups at the C-5 position via Suzuki coupling has been a strategy to explore interactions with multiple kinase targets and to understand structure-activity relationships (SAR). nih.gov

The synthetic accessibility of the indazol-3-amine core, often prepared from readily available starting materials like 2-fluorobenzonitriles, has facilitated the generation of libraries of derivatives for biological screening. nih.gov Research has demonstrated that modifications to the 1H-indazole-3-amide structure can play a critical role in enhancing the antitumor activity of these compounds. nih.gov

Specific Academic Relevance of 7-bromo-1-methyl-1H-indazol-3-amine as a Synthetic Target or Research Intermediate

The specific compound, this compound, holds particular significance as a synthetic intermediate in medicinal chemistry research. Its structure incorporates several key features: a bromine atom at the 7-position, a methyl group at the 1-position of the indazole ring, and an amine group at the 3-position.

The bromine atom serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 7-position, facilitating the exploration of structure-activity relationships in drug discovery programs.

The N-methylation at the 1-position is a common strategy in medicinal chemistry to block the hydrogen-bond donating capability of the indazole nitrogen and to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

The 3-amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target protein. It can also serve as a point for further derivatization to introduce different side chains or linkers.

A closely related analog, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. chemrxiv.orgresearchgate.netmdpi.com The development of practical and scalable synthetic routes to such intermediates is a significant focus of academic and industrial research. chemrxiv.orgresearchgate.netmdpi.com

Scope and Objectives of Fundamental Academic Investigations Pertaining to the Chemical Compound Class

Fundamental academic investigations into indazole derivatives, including substituted indazol-3-amines like this compound, encompass a broad range of objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient, regioselective, and scalable synthetic routes to access a diverse array of substituted indazoles. researchgate.netmdpi.com This includes the exploration of new catalysts and reaction conditions for the functionalization of the indazole core.

Elucidation of Structure-Activity Relationships (SAR): Researchers systematically synthesize and test series of related compounds to understand how different substituents and their positions on the indazole scaffold influence biological activity. nih.govacs.org This knowledge is crucial for the rational design of more potent and selective drug candidates.

Identification of New Biological Targets: Screening of indazole libraries against various biological targets can lead to the discovery of novel therapeutic applications for this compound class.

Investigation of Mechanism of Action: Once a biologically active compound is identified, further studies are conducted to elucidate its precise mechanism of action at the molecular level. This may involve techniques such as X-ray crystallography, computational modeling, and various biochemical and cellular assays. researchgate.net

Exploration of Physicochemical and Pharmacokinetic Properties: Academic research also focuses on understanding and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives to improve their drug-like characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN3 B3244581 7-bromo-1-methyl-1H-indazol-3-amine CAS No. 1626335-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-methylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHIGEZZBUSMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295335
Record name 7-Bromo-1-methyl-1H-indazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626335-95-2
Record name 7-Bromo-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1626335-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Bromo 1 Methyl 1h Indazol 3 Amine

Strategies for Indazole Core Construction and Functionalization

The formation of the indazole ring system is a critical step, which can be achieved through several regioselective and efficient synthetic pathways.

Regioselective Cyclization Approaches from Precursors

A key strategy for constructing the 7-bromo-1H-indazol-3-amine scaffold involves the regioselective cyclization of appropriately substituted benzonitrile (B105546) precursors. For instance, the synthesis of the related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is achieved from 2,6-dichlorobenzonitrile (B3417380). This process involves an initial regioselective bromination followed by a cyclization reaction with hydrazine (B178648). mdpi.comnih.govresearchgate.netchemrxiv.org The choice of solvent can significantly influence the regioselectivity of this cyclization. For example, using 2-MeTHF as a solvent has been shown to favor the formation of the desired regioisomer. chemrxiv.org

The reaction between a substituted 2-fluorobenzonitrile (B118710) and hydrazine can proceed through two plausible pathways to form the indazole ring. One path involves the initial nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization. Alternatively, the hydrazine can first attack the cyano group, followed by an intramolecular SNAr cyclization to yield the final indazole product. chemrxiv.org

Heterocycle Formation via Hydrazine Condensation Reactions

Hydrazine condensation is a widely employed and effective method for the synthesis of 3-aminoindazole derivatives. This reaction typically involves the treatment of a substituted o-halobenzonitrile with hydrazine hydrate (B1144303). researchgate.netchemrxiv.org For example, 5-bromo-1H-indazol-3-amine is synthesized by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. chemicalbook.com Similarly, the condensation of 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) with hydrazine hydrate yields the corresponding 3-aminoindazole. researchgate.netchemrxiv.org The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. For instance, heating the reaction mixture at temperatures ranging from 80°C to 100°C for several hours is common. chemicalbook.com

A plausible mechanism for this transformation involves a nucleophilic aromatic substitution at the position ortho to the nitrile group, followed by cyclization to form the indazole core.

Directed Metalation Group (DMG) Mediated Synthetic Routes

Directed metalation groups (DMGs) offer a powerful strategy for the regioselective functionalization of aromatic rings. In the context of indazole synthesis, a DMG can be used to introduce substituents at specific positions. The general principle involves the coordination of an organolithium reagent to the DMG, which facilitates deprotonation at an adjacent position, creating a lithiated intermediate. This intermediate can then react with an electrophile to introduce a desired functional group. acs.org

While direct examples of DMG-mediated synthesis for 7-bromo-1-methyl-1H-indazol-3-amine are not prevalent in the provided results, the principles of this methodology are applicable to the functionalization of the indazole core. For instance, attempting to functionalize a protected 3-aminoindazole at the 7-position using organolithium reagents like n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LiHMDS), followed by treatment with bromine, has been explored, although it resulted in complex product mixtures in one study. chemrxiv.org This highlights the challenges and potential of DMG strategies in the synthesis of specifically substituted indazoles.

Derivatization and Substitution Reactions on the Indazole System

Once the indazole core is established, further modifications can be made through various derivatization and substitution reactions to access a wider range of compounds.

Bromination Strategies and Regioselectivity at Aromatic Positions

The introduction of a bromine atom onto the indazole ring is a key functionalization step. The regioselectivity of bromination is highly dependent on the reaction conditions and the existing substituents on the indazole ring. Direct bromination of 3-aminoindazole with N-bromosuccinimide (NBS) has been shown to yield undesired regioisomers as the major product. mdpi.comchemrxiv.org

For the synthesis of precursors to 7-bromo-4-chloro-1H-indazol-3-amine, a highly regioselective bromination of 2,6-dichlorobenzonitrile was achieved using NBS in the presence of sulfuric acid, affording the desired 3-bromo-2,6-dichlorobenzonitrile (B3239784) in good yield. mdpi.com The choice of brominating agent and reaction conditions is crucial for controlling the position of bromination. Other brominating agents like bromine (Br2) can also be used. evitachem.com

Starting MaterialBrominating AgentConditionsProductYieldReference
2,6-dichlorobenzonitrileNBS/H₂SO₄-3-bromo-2,6-dichlorobenzonitrile76-81% mdpi.com
1-methyl-1H-indazoleBromine or NBSDichloromethane or chloroform6-Bromo-1-methyl-1H-indazole- evitachem.com
6-bromo-1H-indazoleI₂/KOHDMF6-bromo-3-iodo-1H-indazole71.2% rsc.org

N-Alkylation and N-Substitution Reactions at Indazole Nitrogens

N-alkylation of the indazole ring is a common transformation that can lead to a mixture of N1 and N2-substituted products. beilstein-journals.orgd-nb.info The regioselectivity of this reaction is influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring.

For example, the methylation of 5-bromo-1H-indazol-3-amine with methyl iodide in the presence of a base like potassium carbonate yields 5-bromo-1-methyl-1H-indazol-3-amine. The reaction conditions can be tuned to favor either the N1 or N2 isomer. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can lead to high N1-regioselectivity for certain C3-substituted indazoles. d-nb.info Conversely, the presence of specific substituents, such as a nitro or carboxylate group at the C7 position, can direct the alkylation to the N2 position with high selectivity. d-nb.info

Indazole SubstrateAlkylating AgentBase/SolventMajor ProductReference
5-bromo-1H-indazol-3-amineMethyl iodideK₂CO₃/Ethanol5-bromo-1-methyl-1H-indazol-3-amine
C3-substituted indazolesAlkyl bromideNaH/THFN1-alkylindazole d-nb.info
C7-NO₂ or -CO₂Me indazolesAlkyl halide-N2-alkylindazole d-nb.info
methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH/DMFMixture of N1 and N2 products beilstein-journals.org

Chemical Transformations at the Amine Functionality

The 3-amino group of this compound is a key site for further chemical modifications, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

One common transformation is the acylation of the amine. For instance, reaction with chloroacetic anhydride (B1165640) under basic conditions can yield an N-acylated intermediate. nih.gov This intermediate can then undergo further coupling reactions with various nucleophiles, such as thiophenols or piperazines, to generate a library of amide-linked indazole derivatives. nih.gov

Additionally, the amine functionality can participate in palladium-catalyzed C-N cross-coupling reactions. While specific examples for this compound are not detailed in the provided search results, general methodologies for the C-N coupling of amines with bromo-azaindoles have been developed. These reactions often utilize a combination of a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent like dioxane. beilstein-journals.org Such transformations are crucial for the synthesis of compounds with potential biological activity.

Practical Synthesis and Process Development Considerations in Academic Research

The development of practical and scalable synthetic routes to key intermediates like this compound is a significant focus of academic research, particularly when the target compound is a fragment of a medicinally important molecule. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent. researchgate.netmdpi.comchemrxiv.org

Academic research in this area often concentrates on developing efficient, cost-effective, and scalable processes that avoid problematic reagents or purification methods. A notable example is the development of a two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile. mdpi.com This process involves a regioselective bromination followed by a cyclization reaction with hydrazine. mdpi.com

Key considerations in the process development of such syntheses include:

Regioselectivity: Ensuring the desired isomer is formed is critical. For instance, direct bromination of a pre-formed indazole ring may lead to a mixture of regioisomers, necessitating a more controlled synthetic strategy. mdpi.com

Reaction Conditions: Optimization of parameters such as temperature, solvent, and reagents is crucial for maximizing yield and purity. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, mild bromination conditions using NBS in sulfuric acid were identified to afford the desired intermediate in good yield. mdpi.com

Scalability: The ability to perform the synthesis on a larger scale (e.g., hundred-gram scales) without compromising yield or purity is a primary goal. mdpi.comchemrxiv.org

Purification: Developing methods that avoid tedious and costly purification techniques like column chromatography is highly desirable for practical applications. mdpi.comchemrxiv.org

The following table highlights the key steps and outcomes in the process development for the synthesis of a related 3-aminoindazole:

Table 2: Process Development for the Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

StepReagents and ConditionsYieldPurityKey Advantage
Regioselective Bromination2,6-dichlorobenzonitrile, NBS/H₂SO₄76-81%HighMild and regioselective
CyclizationBrominated intermediate, hydrazine, 2-MeTHF50-56%up to 98%Avoids chromatography
Overall - 38-45% High Scalable and cost-effective

This type of academic research provides a foundation for the large-scale and economical production of important pharmaceutical intermediates. mdpi.comchemrxiv.org

Biological Activity and Molecular Target Identification Studies in Vitro and Preclinical in Vivo Research

Investigational Biological Activity Profiles of Indazole Derivatives

The indazole core is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. This has led to the exploration of numerous substituted indazoles for various therapeutic effects.

Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines

The anti-cancer potential of indazole derivatives is an active area of research. nih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, and several indazole-based drugs are used in clinical practice. nih.gov For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One compound in this series, designated as 6o, demonstrated a significant inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.gov This compound also showed selectivity, being less toxic to normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. nih.gov

Further studies on other indazole derivatives have also shown promising results. For example, new 2-(thien-2-yl)-acrylonitriles with supposed kinase inhibitory activity were tested against hepatoma cell lines. One derivative, 1c, exhibited high activity with IC₅₀ values of 0.55 µM for HepG2 and 0.32 µM for Huh-7 cells. researchgate.net

While specific data for 7-bromo-1-methyl-1H-indazol-3-amine is not available, the general anti-proliferative activity of the indazole class suggests this compound could be a subject for future investigation. The substitution pattern on the indazole ring is known to significantly influence biological activity.

Table 1: Anti-proliferative Activity of Selected Indazole Derivatives

CompoundCell LineIC₅₀ (µM)Source
Compound 6oK5625.15 nih.gov
Compound 6oHEK-29333.2 nih.gov
Compound 1cHepG20.55 researchgate.net
Compound 1cHuh-70.32 researchgate.net

This table presents data for representative indazole derivatives to illustrate the anti-proliferative potential of this compound class, as specific data for this compound is not publicly available.

Antimicrobial and Antifungal Evaluations

Indazole derivatives have also been evaluated for their activity against microbial and fungal pathogens. nih.gov The search for new antimicrobial agents is critical due to the rise of drug-resistant strains. While specific studies on the antimicrobial or antifungal activity of this compound are not documented in the reviewed literature, the broader class of indazoles has shown some potential. For example, a study on new 7-methoxyquinoline (B23528) derivatives, which share a heterocyclic scaffold, demonstrated that compound 3l had a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans. nih.gov

Anti-inflammatory Activity in Cellular and Preclinical Models

Inflammation is a key factor in many diseases, and indazole derivatives have been investigated for their anti-inflammatory properties. nih.govnih.govresearchgate.net Studies on indazole and its derivatives have shown that they can inhibit carrageenan-induced hind paw edema in rats, a common model for acute inflammation. researchgate.net In one study, 5-aminoindazole (B92378) showed a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. nih.govresearchgate.net For instance, a series of new indazol-3-ol derivatives were synthesized, and one compound, 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27), was found to be a potent inhibitor of 5-lipoxygenase (5-LOX) with an IC₅₀ of 44 nM. uni.lu

Table 2: Anti-inflammatory Activity of Selected Indazole Derivatives

Compound/DerivativeAssay/ModelActivity/ResultSource
5-aminoindazoleCarrageenan-induced paw edema83.09% inhibition (100 mg/kg) nih.gov
IndazoleCarrageenan-induced paw edema61.03% inhibition (100 mg/kg) nih.gov
5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol (27)5-lipoxygenase inhibitionIC₅₀ = 44 nM uni.lu

This table presents data for representative indazole derivatives to illustrate the anti-inflammatory potential of this compound class, as specific data for this compound is not publicly available.

Other Investigational Bioactivities

The diverse biological activities of indazoles extend to other areas of therapeutic interest. Notably, 7-bromo-4-chloro-1H-indazol-3-amine, a related compound, is a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. chemrxiv.orgchemrxiv.orgresearchgate.netmdpi.com Additionally, a derivative, 7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine, has been noted for its potential application in medicinal chemistry as an inhibitor of human immunodeficiency virus replication. evitachem.com

Molecular Target Identification and Validation in Research Systems

Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action and for further drug development. For indazole derivatives, a significant amount of research has focused on their interaction with protein kinases.

Kinase Inhibition Profiles

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer. The 1H-indazole-3-amine scaffold has been identified as an effective "hinge-binding fragment," which can interact with the ATP-binding site of many kinases. nih.gov This is exemplified by the multi-kinase inhibitor Linifanib, where the 1H-indazole-3-amine moiety binds to the hinge region of tyrosine kinases. nih.gov Other clinically approved indazole-based kinase inhibitors include Entrectinib (an ALK inhibitor), Pazopanib (a multi-kinase inhibitor), and Axitinib (a VEGFR inhibitor). nih.gov

While a specific kinase inhibition profile for this compound has not been reported, the general promiscuity of the indazole scaffold towards kinases suggests it could be a target for future screening. The development of promiscuous kinase inhibitors based on a 3-amino-1H-pyrazole scaffold, which is structurally related to the indazole core, has been explored. nih.gov One such inhibitor demonstrated potent inhibition of CDK2, CDK5, and JNK3 with K D values of 4.6, 27.6, and 26.1 nM, respectively. nih.gov

Table 3: Examples of Clinically Approved Indazole-Based Kinase Inhibitors

Drug NamePrimary Target(s)Source
EntrectinibALK, ROS1, TRK nih.gov
PazopanibVEGFR, PDGFR, c-Kit nih.gov
AxitinibVEGFR nih.gov
LinifanibVEGFR, FGFR nih.gov

This table provides examples of established indazole-based drugs to highlight the potential of this scaffold in kinase inhibition.

Preclinical In Vivo Research Model Investigations (Focus on Research Applications)

No preclinical studies in animal models or other in vivo systems involving this compound have been published, precluding any discussion of its research applications in a preclinical setting.

Mechanism of Action Elucidation and Associated Molecular Pathways in Research Models

Cellular and Subcellular Interaction Mechanisms of Indazole Derivatives

Indazole derivatives primarily exert their effects by interacting with proteins, particularly enzymes like kinases, which are crucial regulators of cellular processes. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of forming critical hydrogen bonds within the ATP-binding sites of kinases. nih.gov

Research has demonstrated that these compounds can form specific and stabilizing interactions within protein cavities. For example, in studies with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis, certain indazole derivatives were shown to form hydrogen bonds with amino acid residues such as Cys919 and Thr916 in the kinase's active site. These interactions are crucial for the stable binding and subsequent inhibition of the enzyme. The nature of these interactions can be both polar and hydrophobic, depending on the specific substitutions on the indazole ring.

Furthermore, the indazole nucleus is a key component in numerous inhibitors targeting other protein families. Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), anaplastic lymphoma kinase (ALK), and extracellular signal-regulated kinases (ERK1/2), highlighting the broad applicability of this scaffold in medicinal chemistry. nih.gov

Modulation of Key Signaling Pathways in Biological Systems

The interaction of indazole derivatives with their molecular targets triggers a cascade of downstream effects, leading to the modulation of major signaling pathways that govern cell fate, inflammation, and neuronal function.

A significant mechanism of action for many anticancer indazole derivatives is the induction of apoptosis (programmed cell death) and the regulation of the cell cycle.

Bcl-2 Family and Bax: The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical for cell survival. Several studies have shown that indazole derivatives can shift this balance towards apoptosis. For instance, treatment of breast cancer cells with the indazole derivative 2f resulted in the upregulation of Bax and the downregulation of Bcl-2, leading to increased apoptosis. rsc.org This change in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. rsc.org

p53/MDM2 Pathway: The p53 tumor suppressor protein is a master regulator of the cell cycle and apoptosis. Its activity is tightly controlled by its negative regulator, MDM2. Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53's tumor-suppressing functions. Research on 1H-indazole-3-amine derivatives has confirmed their ability to induce apoptosis and affect the cell cycle by inhibiting the p53/MDM2 pathway in a concentration-dependent manner. nih.gov By inhibiting MDM2, these compounds can lead to p53 activation, which in turn can trigger cell cycle arrest or apoptosis, partly by modulating the expression of Bcl-2 family proteins. nih.govresearchgate.net One study showed that a 3-amino-1H-indazole derivative, W24 , induced G2/M cell cycle arrest and apoptosis by regulating proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov

The table below summarizes the effects of selected indazole derivatives on apoptotic pathways.

Table 1: Effect of Indazole Derivatives on Apoptosis Pathways
Compound Cell Line Mechanism Observed Effect Reference
Compound 2f 4T1 (Breast Cancer) Upregulation of Bax, Downregulation of Bcl-2 Dose-dependent increase in apoptosis rsc.org
Compound 6o K562 (Leukemia) Inhibition of Bcl-2 family and p53/MDM2 pathway IC50 of 5.15 µM nih.gov
Compound W24 HGC-27 (Gastric Cancer) Regulation of Cyclin B1, BAD, Bcl-xL G2/M cell cycle arrest and apoptosis nih.gov

Indazole and its derivatives have demonstrated significant anti-inflammatory properties by targeting key components of inflammatory signaling.

COX-2 and LOX Inhibition: Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) are enzymes that produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Indazole derivatives have been shown to inhibit these enzymes. In one study, various indazoles, including 5-aminoindazole (B92378) and 6-nitroindazole, exhibited concentration-dependent inhibition of COX-2. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were found to be in the micromolar range, indicating significant inhibitory potential. nih.gov

NF-κB and Pro-inflammatory Cytokines: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of genes for cytokines like Interleukin-1β (IL-1β). acs.org Indazole derivatives have been shown to potently inhibit the production of IL-1β. nih.gov This inhibition of pro-inflammatory cytokines may be linked to the modulation of the NF-κB pathway, a common mechanism for anti-inflammatory drugs. nih.govacs.org

The table below presents the inhibitory concentrations (IC50) of various indazole derivatives against key inflammatory targets.

Table 2: Anti-Inflammatory Activity of Indazole Derivatives
Compound Target IC50 (µM) Reference
Indazole COX-2 23.42 nih.gov
5-Aminoindazole COX-2 12.32 nih.gov
6-Nitroindazole COX-2 19.22 nih.gov
Indazole IL-1β 120.59 nih.gov
6-Nitroindazole IL-1β 100.75 nih.gov

The indazole scaffold is also being explored for its neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

NTRK1 Inhibition: Tropomyosin receptor kinase A (NTRK1) is a receptor for nerve growth factor, and its signaling is crucial for neuronal survival. Fusions involving the NTRK gene are oncogenic drivers in some cancers, and inhibitors are sought for both cancer and neurological applications. Recently, novel indazole derivatives have been designed as second-generation NTRK inhibitors, demonstrating potent activity against both wild-type and resistant mutant forms of the TRKA protein (the protein product of the NTRK1 gene). nih.gov For example, compound B31 showed an IC50 of 0.3 nM against the Km-12 cell line expressing NTRK fusion protein. nih.gov

Aβ-aggregation and Tau Phosphorylation: Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. While direct studies on indazole derivatives inhibiting Aβ aggregation are emerging, related heterocyclic compounds have shown promise. nih.gov More directly, an indazole derivative known as AMI (6-amino-1-methyl-indazole) was found to exert neuroprotective effects by inhibiting tau hyperphosphorylation. nih.gov AMI treatment preserved dopaminergic neurons and improved behavioral symptoms in a Parkinson's disease mouse model by decreasing the expression of phosphorylated tau and its upstream kinase, GSK-3β. nih.gov

APOE Context: The Apolipoprotein E (APOE) gene is a major genetic risk factor for Alzheimer's disease, influencing Aβ aggregation and clearance. nih.gov While no direct modulation of APOE by indazole derivatives has been reported, their ability to target core pathologies of Alzheimer's, like tau phosphorylation, makes them relevant therapeutic candidates in the context of APOE-related disease mechanisms. nih.govnih.gov

There is currently limited published research directly linking indazole derivatives to the heat shock protein HSPB1.

Allosteric Modulation and Active Site Binding Dynamics

Indazole derivatives can inhibit enzyme function through two primary mechanisms: direct binding to the active site or binding to a secondary, allosteric site.

Active Site Binding: As mentioned, many indazole derivatives are ATP-competitive inhibitors of kinases. ucsf.eduresearchgate.net They are designed to fit into the ATP-binding pocket, where they form hydrogen bonds and other interactions, preventing the natural substrate (ATP) from binding and thus blocking the kinase's activity. ucsf.edu This is a form of direct, competitive inhibition.

Allosteric Modulation: Some indazoles function as allosteric modulators. They bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's function. researchgate.net For example, a series of indazole arylsulfonamides were identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), binding to an intracellular allosteric site on the receptor. nih.gov This allosteric binding offers a path to achieving greater selectivity, as allosteric sites are often less conserved among related proteins than their active sites. rsc.org

Molecular Mimicry and Substrate Analogue Effects in Enzyme Inhibition

The action of many indazole derivatives as enzyme inhibitors can be understood through the concepts of molecular mimicry and substrate analogy.

By designing indazole compounds to be ATP-competitive, medicinal chemists are creating molecules that act as analogues of the natural substrate, ATP. ucsf.eduresearchgate.net The indazole scaffold, decorated with appropriate functional groups, mimics the key binding features of ATP, allowing it to occupy the active site of a kinase. This "molecular mimicry" is fundamental to its inhibitory effect. By competing with ATP, the indazole analogue effectively blocks the phosphorylation of downstream substrate proteins, thereby inhibiting the entire signaling cascade. This strategy has been successfully employed to develop inhibitors for a wide range of kinases, including Akt, VEGFR-2, and FGFRs. ucsf.edu

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as 7-bromo-1-methyl-1H-indazol-3-amine, influence its biological activity. The indazole nucleus itself often acts as a "hinge binder," interacting with key amino acid residues in the ATP-binding pocket of kinases. tandfonline.comnih.gov The substituents modulate this core interaction, affecting potency and selectivity.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The bromine atom at the C7 position of this compound significantly influences its electronic properties and steric profile.

The introduction of a bromine atom can lead to enhanced binding affinity through halogen bonding, a non-covalent interaction between the halogen and a Lewis basic site on the biological target. The position of the halogen is critical; for instance, studies on different indazole series have shown that halogenation can dramatically alter biological activity. rsc.org The C7 position, being adjacent to the N1-substituted pyrazole (B372694) ring, can sterically influence the conformation of the molecule and its interaction with target proteins. nih.gov Furthermore, the electron-withdrawing nature of bromine affects the electron density of the indazole ring system, which can modulate the pKa of the amine group and the hydrogen-bonding capabilities of the entire scaffold.

Research into the halogenation of 2H-indazoles has demonstrated that the reactivity and regioselectivity of halogenation are influenced by the electronic nature of existing substituents. rsc.orgrsc.org For example, the presence of electron-withdrawing groups can direct halogenation to specific positions, highlighting the electronic interplay within the ring. rsc.org While these studies are on 2H-indazoles, the principles of electronic influence are broadly applicable. The 7-bromo substituent, in particular, has been utilized as a key intermediate in the synthesis of complex therapeutic agents like Lenacapavir, where the bromine serves as a handle for further chemical modifications via cross-coupling reactions. chemrxiv.org

Table 1: Effect of Halogenation on Indazole Derivatives' Activity

Compound/Series Halogen Position Observation Reference
Halogenated 2H-Indazoles C3, C5, C7 Regioselective synthesis of mono- and poly-halogenated indazoles is possible by controlling reaction conditions. The reactivity at different positions is influenced by the electronic properties of the scaffold. rsc.org
3-Aryl-Indazoles C5 (Fluoro) A fluoro group at the C5 position of a 3-aryl-indazole series exhibited excellent potency and high cell permeability as pan-Trk inhibitors. nih.gov

The substitution at the nitrogen atoms of the indazole ring is a critical determinant of its biological activity, in part because it resolves the tautomeric ambiguity between the 1H and 2H forms. nih.gov The N1-methyl group in this compound fixes the molecule in the 1H-tautomeric form, which is generally considered the more thermodynamically stable isomer. nih.gov

N-alkylation prevents the formation of the N-H hydrogen bond donor at that position, which can be crucial for tuning binding interactions. The methyl group itself is a small, lipophilic substituent that can occupy small hydrophobic pockets within a protein's binding site. The choice between N1 and N2 alkylation is a key step in synthesis, as the two regioisomers often exhibit distinct biological profiles. nih.gov Studies have shown that regioselectivity in N-alkylation can be controlled by the substituents already present on the indazole ring and the reaction conditions used. beilstein-journals.orgnih.gov For example, electron-withdrawing groups at the C7 position, such as in 7-bromoindazole, can favor N2 alkylation under certain conditions, while steric hindrance at C7 can promote N1 substitution. nih.govbeilstein-journals.org In many kinase inhibitors, an N1-substituent is preferred for optimal orientation in the ATP binding site.

Table 2: Influence of N1-Alkylation on Indazole Properties

Indazole Series N1-Substituent Key Finding Reference
Substituted Indazoles Methyl, Pentyl, etc. N1-alkylation is often thermodynamically favored. The regioselectivity (N1 vs. N2) is heavily influenced by steric and electronic effects of other ring substituents. beilstein-journals.orgnih.gov
Bioactive Indazoles Various Alkyl Groups N1-substituted indazoles (e.g., Danicopan) and N2-substituted indazoles (e.g., Pazopanib) are both found in FDA-approved drugs, indicating the biological importance of both isomers. nih.gov

The 3-amino group is a cornerstone of the biological activity of many indazole-based inhibitors. The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, capable of forming critical hydrogen bonds with the hinge region of protein kinases, mimicking the adenine portion of ATP. mdpi.comnih.gov

This interaction typically involves a pair of hydrogen bonds: one from the exocyclic amine (NH2) and one from the N2 atom of the pyrazole ring. Functionalization of this amine group, for instance by converting it to an amide, can introduce additional interaction points and modulate the compound's properties. In the development of antitumor agents, linking various active groups like mercapto acetamide or piperazine acetamide to the C3-amine has been explored to enhance activity and target different cellular pathways. nih.gov The basicity of the C3-amine is influenced by other substituents on the ring, such as the electron-withdrawing C7-bromo group, which can affect the strength of these crucial hydrogen bonds. Direct C3-functionalization of the indazole core is synthetically challenging compared to N-functionalization, but methods have been developed to introduce diverse groups at this position to explore SAR. pnrjournal.comnih.gov

The specific placement of substituents on the benzo portion of the indazole ring (positions C4, C5, C6, and C7) is crucial for fine-tuning biological activity and selectivity. These substituents project into different regions of the target's binding pocket.

C4 and C5 Positions: Substituents at these positions can influence interactions in the solvent-exposed region of a kinase binding site. Aromatic ring substitutions at the C5 position have been a focus for discovering highly active and selective inhibitors. nih.gov

C6 Position: The C6 position has also been shown to be a key site for modification. In some kinase inhibitors, large hydrophobic groups at C6 have been found to enhance potency. nih.gov

C7 Position: A substituent at the C7 position, such as the bromine in this compound, is located near the N1-position of the pyrazole ring. This proximity can lead to significant steric and electronic effects. Steric bulk at C7 can influence the preferred conformation of N1-substituents and can direct N-alkylation towards the N2 position. beilstein-journals.orgnih.gov Electron-withdrawing groups at C7, like nitro or carboxylate groups, have been shown to confer excellent N2 regioselectivity during alkylation. beilstein-journals.orgnih.gov

Stereochemical Considerations and Tautomerism in Indazole Bioactivity

Indazoles can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally more stable. nih.govnih.gov The biological activity of an indazole derivative can be highly dependent on which tautomer is present, as they have different shapes and hydrogen bonding patterns. As mentioned, the N1-methylation in this compound locks the molecule into the 1H tautomeric form, removing this ambiguity. This is a critical design element, as the precise geometry of the hinge-binding portion of the molecule is fixed, leading to more predictable interactions with the target protein.

While this compound itself is achiral, the introduction of chiral centers, for example through more complex N1- or C3-substituents, would necessitate stereochemical considerations. The three-dimensional arrangement of atoms is paramount for optimal interaction with a chiral biological target. Enantioselective synthesis methods have been developed for indazoles with chiral centers at the C3 position, underscoring the importance of stereochemistry for achieving desired biological outcomes. nih.gov

Optimization of Binding Affinity and Selectivity through Rational Structural Modification

The development of potent and selective indazole-based drugs relies on rational, structure-guided design. nih.gov This process involves iteratively modifying a lead compound like this compound to optimize its interactions with the target protein while minimizing off-target effects.

Molecular docking studies are often employed to visualize how a compound fits into the active site of a target, such as a kinase. tandfonline.com These models can predict key interactions, like the hydrogen bonds formed by the C3-amine and the N2 atom with the kinase hinge region. tandfonline.comnih.gov Based on these models, modifications can be proposed. For example, if a hydrophobic pocket is identified near the C7-bromo position, replacing the bromine with a larger hydrophobic group via a cross-coupling reaction could enhance binding affinity. Similarly, extending a substituent from the C5 or C6 positions to reach additional binding pockets can improve both potency and selectivity. tandfonline.com The ultimate goal is to create a molecule that complements the shape, size, and electrostatic environment of the target's active site perfectly.

Relationship between Molecular Features and Research Efficacy and Specificity

The chemical architecture of this compound is pivotal to its utility and performance in scientific research. The specific arrangement of its constituent parts—the indazole core, the bromine atom at position 7, the methyl group at the N-1 position, and the amine group at position 3—dictates its interactions with biological targets and defines its efficacy and specificity. Structure-activity relationship (SAR) and structure-property relationship (SPR) analyses of the broader indazole class provide a framework for understanding the contributions of each molecular feature.

The 1H-indazole-3-amine scaffold itself is recognized as a "privileged" structure in medicinal chemistry, frequently serving as a core component in the design of kinase inhibitors. nih.gov This is largely due to its ability to act as an effective hinge-binding fragment, forming crucial hydrogen bonds with the backbone of protein kinases. nih.gov The amine group at the C-3 position is fundamental to this interaction, anchoring the molecule within the ATP-binding pocket of many kinases.

Modifications to this core structure, such as those present in this compound, are introduced to modulate potency, selectivity, and physicochemical properties. The bromine atom at the C-7 position is a key feature. Halogen atoms, particularly bromine, can serve multiple roles. They can act as a reactive handle for further chemical modifications, such as cross-coupling reactions, which allows for the creation of diverse compound libraries to explore SAR systematically. Furthermore, the presence of a halogen can influence the compound's electronic properties and lipophilicity, which in turn affects cell permeability and target engagement. In some contexts, a bromine atom can form halogen bonds with protein residues, contributing to binding affinity.

The N-1 methylation distinguishes this compound from its 1H-indazole counterpart. The methyl group caps a potential hydrogen bond donor site, which can prevent undesirable interactions or metabolic modification. This substitution can also enhance lipophilicity and potentially improve cell membrane penetration. Research on N-1 substituted indazoles has shown that the group at this position is essential for certain biological activities, with even small changes significantly impacting efficacy. For instance, in a series of indazol-3-carboxylic acid derivatives, substituted benzyl groups at N-1 were found to be critical for antispermatogenic activity. austinpublishinggroup.com

The efficacy and specificity of indazole derivatives are often evaluated in the context of kinase inhibition. The indazole scaffold is a component of several approved anti-cancer drugs, including Pazopanib and Axitinib. rsc.org Research into novel indazole derivatives continues to yield compounds with high potency against various cancer cell lines.

The following tables present research findings for various indazole derivatives, illustrating the impact of different substitution patterns on biological activity. While data for this compound is not specifically detailed in broad literature, the activity of related compounds provides insight into the SAR principles governing this chemical class.

Table 1: Antiproliferative Activity of 1H-indazole-3-amine Derivatives Against Various Cancer Cell Lines
CompoundCore StructureSubstitutionsTarget Cell LineIC₅₀ (µM)
Compound 6o1H-indazole-3-amineComplex side chain at C-3; Phenyl group at C-5K562 (Chronic Myeloid Leukemia)5.15
Compound 6o1H-indazole-3-amineComplex side chain at C-3; Phenyl group at C-5HEK-293 (Normal Cell)33.2
Compound 5j1H-indazole-3-amineMercapto-derived side chain at C-3; 3,5-difluorophenyl at C-5Hep-G2 (Hepatoma)> 5j
Compound 5e1H-indazole-3-amineMercapto-derived side chain at C-3; 4-fluorophenyl at C-5Hep-G2 (Hepatoma)> 5e

The data in Table 1 demonstrates the significant effect of substitutions on the indazole ring. For instance, compound 6o shows promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, alongside greater selectivity for normal cells (HEK-293, IC₅₀ = 33.2 µM). nih.gov The study also highlighted that the nature of the fluorine substitution on a phenyl group at the C-5 position had a notable impact on anti-proliferative activity against Hep-G2 cells, with a 3,5-difluoro substituent (5j) being more effective than a 4-fluoro substituent (5e). nih.gov

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives
CompoundCore StructureTarget KinaseIC₅₀ (nM)
Entrectinib (127)3-aminoindazoleALK12
Compound 1001H-indazoleFGFR22.0 ± 0.8
Compound 1021H-indazole-4-carboxamideFGFR130.2 ± 1.9
Compound 891H-indazol-3-amineBcr-AblWT14
Compound 891H-indazol-3-amineBcr-AblT315I450

Table 2 illustrates the potency of indazole derivatives as kinase inhibitors. nih.gov Entrectinib, which contains the 3-aminoindazole core, is a highly potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC₅₀ of 12 nM. nih.gov Further studies have identified other indazole derivatives with nanomolar efficacy against targets like Fibroblast Growth Factor Receptors (FGFR) and Bcr-Abl. nih.gov Notably, compound 89 shows high potency against wild-type Bcr-Abl but is significantly less effective against the T315I mutant, a common resistance mutation. This highlights how subtle changes in protein structure can dramatically affect inhibitor efficacy, underscoring the importance of specificity in drug design. nih.gov

Computational Chemistry and Molecular Modeling Studies of 7 Bromo 1 Methyl 1h Indazol 3 Amine and Analogs

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of molecules. These methods provide detailed information on electronic structure, molecular geometry, and spectroscopic characteristics, which are fundamental to a molecule's reactivity and interaction with biological targets.

Electronic Structure and Molecular Properties Analysis

DFT calculations are frequently employed to analyze the electronic landscape of indazole derivatives. nih.govresearchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Electronic Properties of Indazole Analogs from DFT Studies

Compound/Analog Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
4-bromo-1H-indazole B3LYP/6-31G++(d,p) -6.83 -0.95 5.88 researchgate.net
1-Butyl-1H-indazole-3-carboxamide B3LYP/6-311+ N/A N/A High nih.gov
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one B3LYP/6-311++G(d,p) -6.46 -1.64 4.82 nih.gov

Note: Data presented is for analogous compounds to illustrate the application of DFT. Specific values for 7-bromo-1-methyl-1H-indazol-3-amine are not publicly available.

Vibrational and Spectroscopic Parameter Predictions

Theoretical vibrational analysis using DFT is a valuable technique for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the vibrational frequencies and modes of a molecule, researchers can assign specific spectral bands to the corresponding molecular motions. nih.govresearchgate.net

For this compound, DFT calculations would predict characteristic vibrational frequencies for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic rings, C=N and N-N stretching of the indazole core, and the C-Br stretching. These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure and provide insights into intramolecular interactions. researchgate.net Time-Dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), correlating electronic transitions with observed absorption bands. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at the molecular level. Indazole derivatives are well-known kinase inhibitors, and docking studies are crucial for understanding their interactions within the ATP-binding site of these enzymes. biotech-asia.orgresearchgate.net

Prediction of Binding Poses and Interaction Modes with Target Proteins

Molecular docking simulations of indazole analogs into the active sites of various kinases, such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases, consistently show a conserved binding mode. biotech-asia.orgepa.govnih.gov The 1H-indazole-3-amine scaffold serves as an effective "hinge-binding" fragment. researchgate.net

For this compound, it is predicted that the 3-amino group and the N2 atom of the indazole ring would form key hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., with residues like Cys919 in VEGFR2). nih.gov The bromo-substituted benzene (B151609) ring would likely occupy a hydrophobic pocket, with the bromine atom potentially forming halogen bonds or other favorable interactions. The N1-methyl group would be oriented towards the solvent-exposed region or another pocket within the active site. Studies on similar indazole-based kinase inhibitors have confirmed that this orientation is critical for high binding affinity. nih.govresearchgate.net

Identification of Key Interacting Residues and Binding Site Characteristics

Docking studies not only predict the binding pose but also identify the specific amino acid residues that form crucial interactions with the ligand. For indazole-based kinase inhibitors, these interactions typically include:

Hydrogen Bonds: Primarily with the kinase hinge region, involving the 3-amino group of the indazole. nih.gov

π-π Stacking: Interactions between the indazole ring system and aromatic residues like Phenylalanine (Phe) in the active site (e.g., Phe918 in VEGFR2). nih.gov

Hydrophobic Interactions: The benzene portion of the indazole core and its substituents interact with hydrophobic residues lining the ATP-binding pocket. researchgate.net

Molecular dynamics (MD) simulations can further refine these docking poses, providing insights into the stability of the ligand-protein complex over time and the flexibility of the interacting residues. nih.gov

Table 2: Common Interacting Residues for Indazole Analogs in Kinase Active Sites

Kinase Target Key Interacting Residues Type of Interaction Source
VEGFR2 Cys919, Glu885, Ala866, Phe918 Hydrogen Bond, π-π Stacking nih.gov
FGFR1 (Hinge Region) Hydrogen Bond nih.govnih.gov
Aurora A/B Arg220, Thr217 Hydrogen Bond researchgate.netepa.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful ligand-based drug design strategy that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

For indazole-based kinase inhibitors, a common pharmacophore model has emerged from numerous studies. nih.govnih.gov This model typically includes:

A hydrogen bond donor feature, corresponding to the 3-amino group.

A hydrogen bond acceptor feature, from the N2 nitrogen of the indazole ring.

A hydrophobic/aromatic feature, representing the bicyclic indazole core.

Additional hydrophobic or hydrogen-bonding features based on substituents, which can confer selectivity for different kinases.

The this compound molecule fits this pharmacophore model well. The 3-amino group acts as a hydrogen bond donor, the core provides the hydrophobic element, and the bromine atom can be considered a hydrophobic or halogen-bond-forming feature. This model can be used to screen virtual libraries for new compounds with similar features or to guide the synthesis of novel analogs with improved potency and selectivity. researchgate.net For instance, structure-based drug design (SBDD) approaches have successfully used an indazole-based pharmacophore to develop potent inhibitors of FGFR kinases. nih.govnih.gov

Generation and Validation of Pharmacophore Models

Pharmacophore models are essential tools in modern drug design, representing the key steric and electronic features required for a molecule to interact with a specific biological target. The generation of these models for analogs of this compound typically begins with a set of known active compounds. The 1H-indazole-3-amine structure itself is recognized as an effective hinge-binding fragment in various kinases. nih.gov

The process involves aligning these molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in a series of 1H-indazole derivatives, a pharmacophore model might identify the 3-amino group as a crucial hydrogen bond donor and the bicyclic indazole core as a key hydrophobic and aromatic feature.

Validation of a pharmacophore model is a critical step to ensure its predictive power. This is often achieved by screening a database of known active and inactive compounds. A robust model will successfully identify the active molecules while rejecting the inactive ones. This process helps to refine the model and increase confidence in its use for virtual screening.

Table 1: Example Pharmacophore Features for Indazole Analogs

Feature Description Potential Role in Binding
Hydrogen Bond Donor The amine group at the 3-position of the indazole ring. Forms hydrogen bonds with backbone carbonyls in a kinase hinge region.
Aromatic Ring The fused benzene ring of the indazole core. Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.
Hydrophobic Center The methyl group at the 1-position and the bromo group at the 7-position. Occupies hydrophobic pockets within the target protein.
Hydrogen Bond Acceptor Nitrogen atom at the 2-position of the indazole ring. Can interact with hydrogen bond donors on the protein side chains.

Virtual Screening for Analog Discovery and Lead Identification

Once a validated pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. nih.gov This in silico approach allows for the rapid and cost-effective evaluation of millions of compounds, prioritizing a smaller, more manageable number for synthesis and biological testing. nih.gov

Ligand-based virtual screening uses the pharmacophore model to search for molecules that match the defined features. Alternatively, structure-based virtual screening employs a 3D structure of the target protein, docking candidate molecules into the binding site to predict their binding affinity and pose. For indazole analogs, this would involve docking compounds into the ATP-binding site of a target kinase, for example.

A collaborative virtual screening approach has been shown to be effective, where multiple proprietary libraries are probed to quickly expand the chemical diversity around a hit compound. nih.gov This process can rapidly generate structure-activity relationship (SAR) data, helping to identify which positions on the this compound scaffold can be modified to improve activity and selectivity. nih.gov For instance, screening might reveal that while changes at the 2, 3, 6, 7, and 8-positions of a core structure are tolerated, certain modifications can lead to cytotoxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics (MD) Simulations

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific protein target.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of indazole analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A successful QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates and guiding lead optimization efforts.

Analysis of Ligand Stability and Conformational Dynamics in Protein Environments

Molecular dynamics (MD) simulations provide a powerful tool to study the physical movements of atoms and molecules over time. nih.gov For this compound and its analogs, MD simulations can be used to analyze the stability of the ligand-protein complex and to explore the conformational dynamics of the ligand within the binding site. researchgate.netnih.gov

By simulating the behavior of the complex in a solvated environment, researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking studies. researchgate.net MD simulations can reveal whether a ligand remains stably bound in its initial predicted pose or if it undergoes significant conformational changes. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation is often used to quantify its stability.

Furthermore, MD simulations can shed light on the role of protein flexibility and conformational dynamics in ligand binding. nih.gov These simulations can identify subtle changes in the protein's structure upon ligand binding and can reveal the presence of different conformational states that may be important for biological activity. nih.gov The analysis of hydrogen bond occupancy throughout the simulation can indicate the strength and persistence of these crucial interactions. nih.gov

Table 2: Representative Data from an MD Simulation Analysis

Parameter Description Typical Finding for a Stable Complex
RMSD of Ligand Root-mean-square deviation of the ligand's heavy atoms from a reference structure. Low and stable fluctuation (e.g., < 2 Å) after initial equilibration.
RMSF of Protein Residues Root-mean-square fluctuation of individual amino acid residues. Low fluctuation for residues in the binding pocket, indicating stable interactions.
Hydrogen Bond Analysis Percentage of simulation time a specific hydrogen bond is present. High occupancy (>75%) for key hydrogen bonds between the ligand and protein.
Radius of Gyration (Rg) A measure of the protein's compactness. Stable Rg value, indicating no major unfolding or conformational changes of the protein.

Free-Energy Perturbation (FEP) Simulations for Affinity Ranking

Free-Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of congeneric ligands to a common protein target. frontiersin.org This technique is particularly valuable for lead optimization, as it can accurately predict how small chemical modifications to a lead compound, such as analogs of this compound, will affect its binding affinity.

The FEP method involves creating a thermodynamic cycle that connects the binding of two different ligands to the same receptor. The relative binding free energy (ΔΔG) is calculated by simulating the non-physical transformation ("perturbation") of one ligand into another, both in the solvated, unbound state and in the protein-bound state.

While computationally intensive, FEP simulations can provide highly accurate predictions of relative binding affinities, often with an error margin of less than 1 kcal/mol. This level of accuracy can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. The setup of FEP calculations requires careful consideration of factors such as the creation of a perturbation map that connects ligands through minimal changes and ensuring that the net charge of the ligand does not change during the transformation. drugdesigndata.org

Analytical and Characterization Methodologies in Chemical Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal detailed structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, the precise connectivity and arrangement of the molecule can be established.

For 7-bromo-1-methyl-1H-indazol-3-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each type of proton. The aromatic region would contain signals for the three protons on the benzene (B151609) ring portion of the indazole core. The N-methyl group would produce a characteristic singlet, and the primary amine group would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom in the indazole ring system, as well as the methyl carbon, would give a distinct signal, confirming the carbon skeleton of the compound. The use of NMR has been pivotal in the characterization of various indazole derivatives. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is predicted based on general chemical shift values for similar structures.

TechniqueAssignmentExpected Chemical Shift (ppm)Multiplicity
¹H NMRAromatic-H~ 6.5 - 7.5Multiplets
N-CH₃~ 3.7 - 4.0Singlet
-NH₂Variable, broadSinglet (broad)
¹³C NMRAromatic/Indazole Carbons~ 100 - 155-
C-Br~ 95 - 105-
N-CH₃~ 30 - 35-

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and methyl group, and the C=C/C=N bonds of the heterocyclic ring system.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry can determine the molecular formula with high accuracy. For this compound (molecular formula C₈H₈BrN₃), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern ([M]+ and [M+2]+) would be observed with nearly equal intensity. uni.lu

Table 2: Key Spectroscopic Data for this compound

TechniqueFeatureExpected Value/Region
IR SpectroscopyN-H stretch (amine)~ 3200-3500 cm⁻¹ (two bands)
Aromatic C-H stretch~ 3000-3100 cm⁻¹
C=C / C=N stretch~ 1500-1650 cm⁻¹
Mass SpectrometryMonoisotopic Mass224.99016 Da uni.lu
Predicted [M+H]⁺225.99744 m/z uni.lu

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for purifying compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds. For this compound, a reverse-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample should ideally yield a single, sharp peak, and the peak area can be used to quantify the compound's purity relative to any detected impurities. Various substituted indazoles are routinely analyzed using HPLC or related LC-MS techniques. bldpharm.combldpharm.combldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is ideal for separating and identifying volatile and thermally stable compounds. While some indazole derivatives may require derivatization to increase their volatility, GC-MS is a powerful tool for analyzing reaction mixtures and identifying byproducts or impurities during synthesis. nih.govchemrxiv.org The GC separates the components of the mixture, and the MS provides a mass spectrum for each component, allowing for its structural identification by comparing the fragmentation pattern with spectral libraries. mdpi.comatlantis-press.com

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

Obtaining a single crystal of this compound suitable for X-ray diffraction would provide unequivocal proof of its structure and regiochemistry, confirming the positions of the bromo, methyl, and amine groups on the indazole core. nih.gov This method is considered the gold standard for structural determination and has been used to confirm the structures of many complex heterocyclic molecules, including various indazole derivatives. nih.govnih.govmdpi.com The resulting crystal structure provides invaluable insight into the molecule's conformation and packing in the solid state. researchgate.netresearchgate.net

Emerging Research Areas and Future Directions in Indazole Chemistry and Chemical Biology

Development of Novel Indazole Scaffolds as Chemical Probes and Research Tools

The unique structural features of 7-bromo-1-methyl-1H-indazol-3-amine make it an attractive starting point for the design and synthesis of chemical probes and research tools. The bromine atom at the 7-position and the amino group at the 3-position offer versatile handles for chemical modification, allowing for the introduction of reporter tags, cross-linking agents, or other functionalities necessary for a chemical probe.

The development of such tools is crucial for target identification, validation, and elucidation of complex biological pathways. While specific examples utilizing this compound as a chemical probe are still emerging, the broader class of bromo-substituted indazoles serves as a blueprint for its potential applications. For instance, the bromine atom can be readily exploited in palladium-catalyzed cross-coupling reactions to attach various functionalities. This allows for the synthesis of a diverse library of compounds from a common intermediate.

Moreover, the 1H-indazole-3-amine moiety itself has been identified as an effective hinge-binding fragment in kinases, suggesting that derivatives of this compound could be developed into selective probes for studying kinase biology. nih.gov The synthesis of tool compounds based on indazole scaffolds is an active area of research, with studies demonstrating the generation of derivatives for exploring specific biological questions, such as the development of anticancer agents. researchgate.net

Exploration of Multitarget-Directed Ligands (MTDLs) based on Indazole Frameworks

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). researchgate.netnih.gov This therapeutic strategy aims to modulate multiple biological targets simultaneously with a single chemical entity, potentially leading to enhanced efficacy and reduced drug resistance. The indazole scaffold is a versatile platform for the design of MTDLs due to its ability to interact with various biological targets. nih.govresearchgate.net

The this compound framework offers several avenues for the rational design of MTDLs. The bromine atom and the amino group can be functionalized to incorporate pharmacophores that target different proteins or pathways. For example, the amino group could be acylated with a moiety known to inhibit a specific enzyme, while the bromo-substituted benzene (B151609) ring could be modified via cross-coupling reactions to introduce a fragment that interacts with a second target.

While specific MTDLs derived directly from this compound are not yet extensively reported in the literature, the general principles of MTDL design using the indazole core are well-established. researchgate.net These often involve the hybridization of the indazole scaffold with other known pharmacophores to create a single molecule with a desired polypharmacological profile. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel indazole derivatives, including those based on the this compound scaffold, heavily relies on the synergy between computational and experimental approaches.

Computational Studies: Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes and affinities of indazole derivatives to their biological targets. For instance, computational studies have shown that the position of the bromine atom on the indazole ring can significantly influence binding affinity to kinase active sites. The bromine at the 7-position, as in 7-bromo-1H-indazol-3-amine, can create a strong electron-withdrawing effect, potentially enhancing electrophilic reactivity and influencing interactions with the target protein.

Experimental Methodologies: The synthesis of this compound and its derivatives often involves multi-step sequences that require careful optimization. A practical synthesis for a closely related analog, 7-bromo-4-chloro-1H-indazol-3-amine, highlights key experimental strategies that are applicable to this class of compounds. chemrxiv.orgmdpi.com These include:

Regioselective Bromination: The introduction of a bromine atom at a specific position on the indazole precursor is a critical step. This can be achieved using various brominating agents and controlling reaction conditions to ensure high regioselectivity. chemrxiv.org

Heterocycle Formation: The construction of the indazole ring system is often accomplished through a cyclization reaction, for example, by reacting a substituted 2-halobenzonitrile with hydrazine (B178648). chemrxiv.orgmdpi.com The choice of solvent and reaction temperature can significantly impact the yield and purity of the final product. mdpi.com

The combination of these computational and experimental methods allows for a more efficient and targeted approach to the design and synthesis of novel indazole-based compounds with desired biological activities.

Role of Indazole Derivatives in Advancing Chemical Biology and Drug Discovery Research

Indazole derivatives, including this compound, play a significant role in advancing both fundamental chemical biology research and applied drug discovery. nih.gov Their diverse biological activities and synthetic tractability make them valuable molecular entities for probing biological systems and for development as therapeutic agents.

The 1H-indazole-3-amine scaffold is a key component in several clinically investigated and marketed drugs, highlighting its importance in drug discovery. nih.gov For example, the anti-cancer drug Linifanib contains this structural motif. nih.gov The development of derivatives from scaffolds like this compound contributes to the expansion of the chemical space available for screening and optimization in drug discovery programs.

Furthermore, the use of indazole derivatives as research tools, as discussed in section 8.1, directly contributes to our understanding of complex biological processes. By designing probes that can selectively interact with specific proteins or pathways, researchers can dissect molecular mechanisms and identify novel therapeutic targets. The continuous exploration of new synthetic methodologies and the application of advanced computational techniques will undoubtedly further enhance the impact of indazole derivatives on chemical biology and drug discovery research.

Q & A

Q. What are the common synthetic routes for 7-bromo-1-methyl-1H-indazol-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted hydrazines with brominated precursors. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for indazole derivatives, using solvents like PEG-400/DMF mixtures to enhance reactivity . Key factors affecting yield include catalyst loading (e.g., CuI at 10–20 mol%), reaction time (12–24 hours), and purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane). Yield optimization often requires iterative adjustments to temperature (60–90°C) and stoichiometry .

Q. What in vitro assays are typically employed to evaluate the biological activity of this compound derivatives?

Methodological Answer: Common assays include:

  • α-Glucosidase inhibition : Tested at 1–100 µM concentrations using p-nitrophenyl glucopyranoside as a substrate, with IC₅₀ values calculated from dose-response curves .
  • Antioxidant activity : Evaluated via DPPH radical scavenging assays, measuring absorbance reduction at 517 nm after 30 minutes .
  • Cholinesterase inhibition : Performed using Ellman’s method with acetylthiocholine iodide, where derivatives with bulky aryl substituents show enhanced activity (e.g., Ki = 3.7 nM for certain analogs) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

Methodological Answer: A 2^k factorial design is effective for identifying critical variables. For example:

FactorLow Level (-1)High Level (+1)
Temperature60°C90°C
Catalyst Loading10 mol%20 mol%
Solvent Ratio1:1 PEG-400/DMF2:1 PEG-400/DMF

Responses (yield, purity) are analyzed using ANOVA to isolate significant effects. This approach reduced optimization time by 40% in similar indazole syntheses .

Q. What computational strategies are recommended for predicting reactivity and regioselectivity in functionalizing this compound?

Methodological Answer:

  • Quantum mechanical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electrophilic aromatic substitution (EAS) sites, with bromine directing incoming groups to the C5 position .
  • Reaction path sampling : Algorithms like GRRM (Global Reaction Route Mapping) explore transition states for cross-coupling reactions (e.g., Suzuki-Miyaura), prioritizing low-energy pathways .

Q. How should researchers address discrepancies in biological activity data among derivatives of this compound?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Multivariate analysis : Principal Component Analysis (PCA) correlates structural features (e.g., logP, steric bulk) with activity. For example, 7-arylvinyl substituents improve α-glucosidase inhibition (IC₅₀ = 8.2 µM) compared to unsubstituted analogs (IC₅₀ > 50 µM) .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize inter-lab variability .

Structure-Activity Relationship (SAR) and Optimization

Q. What methodologies are effective in establishing SAR for this compound analogs targeting enzyme inhibition?

Methodological Answer:

  • Substituent scanning : Synthesize derivatives with systematic variations (e.g., 7-aryl, 7-alkynyl) and test against target enzymes. For instance, 7-(4-chlorophenyl) analogs exhibit 10-fold higher cholinesterase inhibition than methyl-substituted derivatives .
  • Free-Wilson analysis : Quantifies contributions of substituents to activity. A table of substituent contributions can guide prioritization:
PositionSubstituentΔpIC₅₀ (vs. H)
7Br+0.5
1CH₃+0.3

This approach identified N-methylation as critical for membrane permeability in related indazoles .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

  • Standardized characterization : Mandatory ¹H/¹³C NMR, HRMS, and HPLC purity (>95%) for all compounds .
  • Open-access data platforms : Use tools like Chemotion or electronic lab notebooks (ELNs) to share reaction parameters and spectra, reducing ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.